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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B1664898 Get Quote

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a

heterobifunctional linker increasingly utilized in the development of advanced therapeutics such

as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on the linker's properties, applications, and relevant experimental

protocols.

Core Concepts: Introduction to Amino-PEG2-C2-
acid
Amino-PEG2-C2-acid, systematically named 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a

versatile tool in bioconjugation chemistry.[1] It features a primary amine group and a terminal

carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[2][3] This

bifunctional nature allows for the sequential and controlled conjugation of two different

molecules.[4]

The primary amine serves as a nucleophile, readily reacting with activated esters like N-

hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents.

[3] The terminal carboxylic acid can be activated, typically using carbodiimides such as EDC (1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS, to form a stable amide

bond with a primary amine on a target molecule.[4]
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The presence of the short, two-unit PEG chain imparts hydrophilicity to the linker, which can

improve the solubility and reduce aggregation of the resulting conjugate, a crucial aspect when

working with hydrophobic drug molecules.[5]

Key Physicochemical Properties:

Property Value References

Chemical Formula C7H15NO4 [1][6]

Molecular Weight 177.20 g/mol [1][6]

CAS Number 791028-27-8 [6]

Appearance White to off-white solid [6]

Solubility Soluble in DMSO and water [4][6]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 6 months.

[6]

Calculated Spacer Arm Length Approximately 12.1 Å

Note: The spacer arm length is an estimation based on standard bond lengths and angles.

Applications in Drug Development
The unique architecture of Amino-PEG2-C2-acid makes it a valuable component in the

construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)
In ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal

antibody (mAb) that targets a specific tumor antigen. Amino-PEG2-C2-acid can be used to

attach the drug to the antibody. The hydrophilic PEG spacer can help to overcome the

hydrophobicity of the payload, potentially allowing for a higher drug-to-antibody ratio (DAR)

without causing aggregation.[7]
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The general mechanism of action for an ADC involves its binding to the target antigen on a

cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell

death. The stability of the linker is crucial to prevent premature drug release in circulation,

which can cause systemic toxicity.
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Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand that

binds to the target protein and another ligand that recruits an E3 ligase, connected by a linker.

Amino-PEG2-C2-acid can serve as this connecting linker. The length and flexibility of the

linker are critical for the formation of a stable and productive ternary complex (target protein-

PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal

degradation of the target protein.[9] While longer PEG linkers are often explored, shorter

linkers like Amino-PEG2-C2-acid can be advantageous in optimizing the geometry of this

ternary complex.
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A prominent target for PROTAC-mediated degradation is BRD4, a member of the BET family of

proteins that plays a key role in the transcriptional regulation of oncogenes like c-Myc.[10] By

inducing the degradation of BRD4, PROTACs can effectively suppress tumor growth.[11]
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Quantitative Data Summary
The length of the PEG linker can influence the efficacy of both ADCs and PROTACs. While

comprehensive data for Amino-PEG2-C2-acid is not always available in direct comparative

studies, the following tables summarize general trends observed for short PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Efficacy (Representative Data)
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Linker
In Vitro
Cytotoxicity
(IC50, nM)

In Vivo
Efficacy
(Tumor Growth
Inhibition)

Plasma Half-
life

Reference

Short PEG (e.g.,

PEG2-4)

Lower (more

potent)
Moderate to High Shorter [12]

Long PEG (e.g.,

PEG8-12)

Higher (less

potent)
High Longer [7][13]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used.

The data presented here reflects general trends.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4

Degraders)

Linker Length (PEG
units)

DC50 (nM) Dmax (%) Reference

0 < 0.5 µM > 90 [9]

1-2 > 5 µM < 50 [9]

4-5 < 0.5 µM > 90 [9]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are

dependent on the specific target, ligands, and cell line. The data for CRBN-recruiting PROTACs

shows a non-linear relationship between linker length and degradation efficacy.

Experimental Protocols
The following are detailed methodologies for key experiments involving Amino-PEG2-C2-acid.

Protocol for Antibody Conjugation using Amino-PEG2-
C2-acid
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This protocol describes the conjugation of a payload, pre-functionalized with Amino-PEG2-C2-
acid, to an antibody via EDC/NHS chemistry.

Materials:

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

Payload-linker conjugate (Payload-Amino-PEG2-C2-acid)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Anhydrous DMSO

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer using

dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

Activation of Carboxylic Acid: a. Dissolve the Payload-Amino-PEG2-C2-acid in a minimal

amount of anhydrous DMSO. b. In a separate tube, dissolve EDC and NHS in Activation

Buffer to a final concentration of 100 mM each. c. Add a 10-20 fold molar excess of the

EDC/NHS solution to the Payload-linker conjugate solution. d. Incubate for 15-30 minutes at

room temperature to activate the carboxylic acid group.

Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution.

The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction

mixture for 2 hours at room temperature with gentle stirring.

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by

consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
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Purification: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove

excess payload-linker and other small molecules. b. Collect fractions corresponding to the

antibody peak.

Characterization: a. Determine the protein concentration using a BCA assay or by measuring

absorbance at 280 nm. b. Characterize the drug-to-antibody ratio (DAR) using techniques

such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass

Spectrometry.[14][15]

Protocol for PROTAC Synthesis using Amino-PEG2-C2-
acid
This protocol outlines a general two-step synthesis of a PROTAC where Amino-PEG2-C2-acid
links a target protein ligand and an E3 ligase ligand.

Materials:

Target protein ligand with a free amine or carboxylic acid.

E3 ligase ligand with a free amine or carboxylic acid.

Amino-PEG2-C2-acid

EDC, NHS, or HATU (for amide coupling)

Appropriate anhydrous solvents (e.g., DMF, DMSO)

Bases (e.g., DIPEA, triethylamine)

Reverse-Phase HPLC for purification

Mass Spectrometry and NMR for characterization

Procedure:

First Amide Coupling: a. If the target protein ligand has a carboxylic acid, activate it with

EDC/NHS or HATU in an anhydrous solvent. b. Add the amine group of Amino-PEG2-C2-
acid to the activated ligand and stir at room temperature for 3-24 hours. Monitor the reaction
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by LC-MS. c. Alternatively, if the target ligand has an amine, activate the carboxylic acid of

Amino-PEG2-C2-acid and react it with the ligand's amine. d. Purify the resulting ligand-

linker intermediate by flash chromatography or preparatory HPLC.

Second Amide Coupling: a. Take the purified ligand-linker intermediate, which now has a free

carboxylic acid or amine at the other end. b. Activate the free carboxylic acid (either on the

intermediate or the E3 ligase ligand) using EDC/NHS or HATU. c. Add the corresponding

amine-containing molecule (E3 ligase ligand or the intermediate) and stir at room

temperature until the reaction is complete as monitored by LC-MS.

Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

Characterization: Confirm the identity and purity of the synthesized PROTAC using high-

resolution mass spectrometry and NMR spectroscopy.

Protocol for Purification of PEGylated Conjugates by
Size-Exclusion Chromatography (SEC)
SEC is a common method to purify PEGylated proteins and ADCs from unreacted small

molecules.[16][17]

Materials:

Crude conjugation reaction mixture

SEC column with an appropriate molecular weight cutoff

HPLC system with a UV detector

Mobile phase (e.g., PBS, pH 7.4)

Procedure:

System and Column Equilibration: Equilibrate the HPLC system and the SEC column with

the mobile phase until a stable baseline is achieved.

Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample

through a 0.22 µm filter to remove any precipitates.
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Injection and Separation: Inject the sample onto the SEC column. The larger ADC or protein

conjugate will elute first, followed by smaller molecules like the unreacted linker-payload.

Fraction Collection: Collect the fractions corresponding to the main protein peak, which

represents the purified conjugate.

Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm

the purity of the conjugate.

Protocol for Mass Spectrometry Analysis of ADCs
Mass spectrometry is a powerful tool for characterizing ADCs, including determining the

average DAR and the distribution of different drug-loaded species.[14][15][18]

Materials:

Purified ADC sample

LC-MS system (e.g., Q-TOF or Orbitrap)

Denaturing or native mobile phases depending on the ADC and linker chemistry.

Procedure:

Sample Preparation: Dilute the purified ADC to an appropriate concentration (e.g., 0.1-1

mg/mL) in a suitable buffer. For some analyses, the ADC may need to be deglycosylated.

LC-MS Analysis: a. For ADCs with stable covalent linkages, reverse-phase LC under

denaturing conditions can be used to separate the light and heavy chains. b. For ADCs with

non-covalent linkages or to analyze the intact ADC, native SEC-MS with a volatile buffer like

ammonium acetate is preferred to maintain the native structure.[19]

Data Acquisition: Acquire the mass spectra over an appropriate m/z range.

Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its

subunits. From the mass data, the number of conjugated drug-linker moieties can be

determined, allowing for the calculation of the average DAR and the relative abundance of

each DAR species.
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Conclusion
Amino-PEG2-C2-acid is a valuable and versatile bifunctional linker for the construction of

sophisticated bioconjugates. Its defined length, hydrophilicity, and dual reactivity provide

researchers with a powerful tool for developing next-generation therapeutics like ADCs and

PROTACs. Understanding its properties and employing optimized experimental protocols are

key to successfully leveraging this linker in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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